1-(Thiophen-3-ylmethyl)piperidin-4-amine
Overview
Description
“1-(Thiophen-3-ylmethyl)piperidin-4-amine” is a chemical compound with the molecular formula C10H16N2S . It has gained significant attention due to its potential applications.
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C11H18N2S.2ClH/c12-7-10-1-4-13 (5-2-10)8-11-3-6-14-9-11;;/h3,6,9-10H,1-2,4-5,7-8,12H2;2*1H
. Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 196.31 g/mol . It is available in powder form .Scientific Research Applications
Anticancer Activity
Research demonstrates the potential anticancer activity of compounds related to 1-(Thiophen-3-ylmethyl)piperidin-4-amine. For instance, the synthesis and evaluation of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, which involve the condensation of various amines including thiophen-2-ylmethanamine, have shown good anticancer activity against breast, lung, colon, ovary, and liver cancer cell lines (Kumar et al., 2013).
Aminolysis Reactions
Kinetic studies on SNAr reactions of nitrobenzenes with cyclic secondary amines, including those related to this compound, offer insights into the reaction mechanisms and the influence of amine structure on reactivity. Such research contributes to understanding the fundamentals of organic synthesis and reaction optimization (Um et al., 2014).
Ring-Opening Reactions
Studies have also explored the ring-opening reactions of thiophene dioxides with secondary amines, including piperidine derivatives. This research is valuable for the synthesis of silyl-substituted dienes, highlighting the application of this compound in the preparation of new organic materials (Gronowitz et al., 1994).
Safety and Hazards
Properties
IUPAC Name |
1-(thiophen-3-ylmethyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c11-10-1-4-12(5-2-10)7-9-3-6-13-8-9/h3,6,8,10H,1-2,4-5,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNFMOPKOCZICX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288932 | |
Record name | 1-(3-Thienylmethyl)-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801288932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933737-29-2 | |
Record name | 1-(3-Thienylmethyl)-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933737-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Thienylmethyl)-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801288932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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